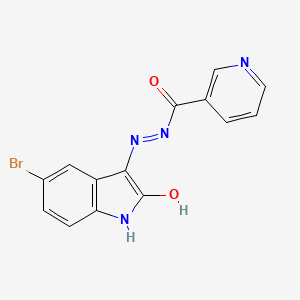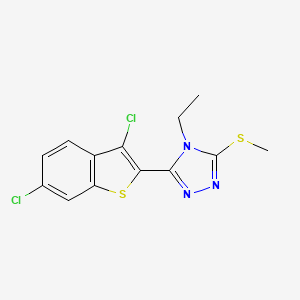
4-bromophenyl 3-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromophenyl 3-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It consists of a bromophenyl group attached to a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromophenyl 3-nitrobenzoate typically involves a multi-step process starting from readily available starting materials. One common synthetic route includes the following steps:
Nitration: The nitration of benzoic acid derivatives to introduce the nitro group. This step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.
Bromination: The introduction of the bromine atom into the aromatic ring. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Esterification: The final step involves the esterification of the bromophenyl group with the nitrobenzoic acid. This can be done using a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromophenyl 3-nitrobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (CuI, Pd catalysts).
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride, iron powder.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 4-bromophenyl 3-aminobenzoate.
Hydrolysis: 4-bromophenol and 3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-Bromophenyl 3-nitrobenzoate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs and bioactive compounds.
Materials Science: Utilized in the preparation of functional materials, including polymers and liquid crystals.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 4-bromophenyl 3-nitrobenzoate depends on its chemical reactivity and the specific context in which it is used. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the aromatic ring. In reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amine group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl 4-nitrobenzoate: Similar structure but with the nitro group in the para position.
4-Chlorophenyl 3-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine.
4-Bromophenyl 2-nitrobenzoate: Similar structure but with the nitro group in the ortho position.
Uniqueness
4-Bromophenyl 3-nitrobenzoate is unique due to the specific positioning of the bromine and nitro groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted synthetic applications and research studies.
Propriétés
IUPAC Name |
(4-bromophenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrNO4/c14-10-4-6-12(7-5-10)19-13(16)9-2-1-3-11(8-9)15(17)18/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWZLYKLATPPFHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-cyano-2-fluoro-N-[5-methoxy-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B5520971.png)
![[(4aR,7aS)-1-(3-methylbut-2-enyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(2,5-dimethyl-1,3-oxazol-4-yl)methanone](/img/structure/B5520983.png)
![4-ETHYL-5-METHYL-2-[(2-THIENYLCARBONYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B5520991.png)
![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![2-[6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine](/img/structure/B5521016.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)



![N-ethyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5521059.png)
![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)

